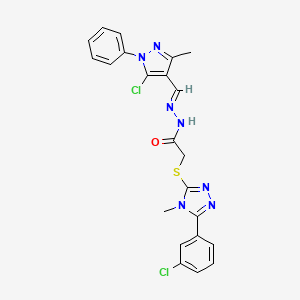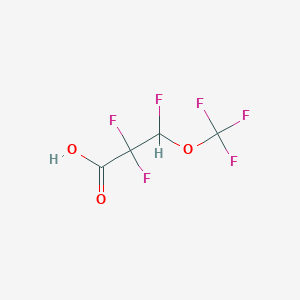
2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid is a fluorinated organic compound with the molecular formula C7H2F12O4. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. This compound is often used as a reference substance for drug impurities and reagents .
Méthodes De Préparation
The synthesis of 2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid involves several steps and specific reaction conditions. One common method includes the reaction of hexafluoropropylene oxide with trifluoromethanol in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity products.
Analyse Des Réactions Chimiques
2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Applications De Recherche Scientifique
2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a reference substance for studying the properties of fluorinated compounds and their reactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a reagent for drug impurities.
Industry: It is used in the production of fluorochemicals and as a pollutant marker in environmental studies
Mécanisme D'action
The mechanism by which 2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid exerts its effects involves its interaction with specific molecular targets. For example, it inhibits bacterial growth by interacting with the protonated form of the enzyme’s active site, preventing the enzyme from catalyzing reactions . This process involves the deprotonation of the enzyme’s active site, which is crucial for its inhibitory action.
Comparaison Avec Des Composés Similaires
2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid can be compared with other similar compounds, such as:
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid: This compound has a similar structure but differs in the number of fluorine atoms, affecting its chemical properties and reactivity.
Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-, methyl ester: This ester derivative has different applications and reactivity compared to the parent acid.
2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy}propanoic acid: This compound has a more complex structure and is used in different industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure, reactivity, and applications.
Propriétés
Numéro CAS |
919005-11-1 |
|---|---|
Formule moléculaire |
CF3OCFHCF2COOH C4H2F6O3 |
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
2,2,3-trifluoro-3-(trifluoromethoxy)propanoic acid |
InChI |
InChI=1S/C4H2F6O3/c5-1(13-4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12) |
Clé InChI |
LNAKEXMFSBKUQU-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)(F)F)(OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618050.png)

![2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one](/img/structure/B12618060.png)
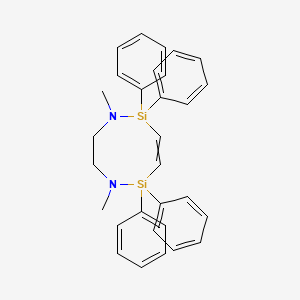
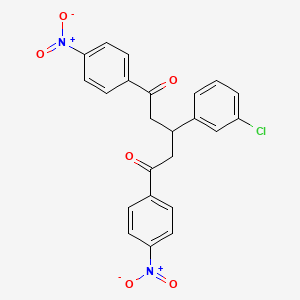
![2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine](/img/structure/B12618085.png)
![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)
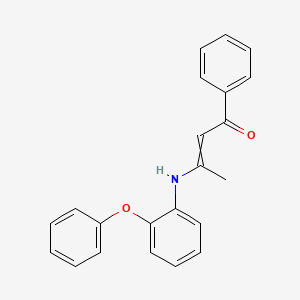
![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
![2-[(Acetyloxy)imino]-2-amino-N-methylacetamide](/img/structure/B12618113.png)

![1-[5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]azepane](/img/structure/B12618122.png)
![Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-](/img/structure/B12618126.png)
